

# An In-depth Technical Guide to Quinotolast Sodium (CAS: 101193-62-8)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |  |
|----------------------|--------------------|-----------|--|--|--|
| Compound Name:       | Quinotolast Sodium |           |  |  |  |
| Cat. No.:            | B1662753           | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Quinotolast Sodium**, identified by CAS number 101193-62-8, is a potent antiallergic compound. Its primary mechanism of action involves the stabilization of mast cells, thereby inhibiting the release of key inflammatory mediators. This technical guide provides a comprehensive overview of the available preclinical data on **Quinotolast Sodium**, including its pharmacological effects, quantitative efficacy data, and detailed experimental methodologies. The document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of immunology, pharmacology, and drug development.

**Chemical and Physical Properties** 

| Property          | Value                                                                                              |
|-------------------|----------------------------------------------------------------------------------------------------|
| CAS Number        | 101193-62-8                                                                                        |
| Molecular Formula | C17H11N6NaO3                                                                                       |
| Molecular Weight  | 370.30 g/mol                                                                                       |
| IUPAC Name        | sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide |
| Synonyms          | FR-71021, FK-021                                                                                   |



#### **Mechanism of Action**

**Quinotolast Sodium** exerts its antiallergic effects by inhibiting the release of chemical mediators from mast cells, a process central to the Type I hypersensitivity reaction. Upon activation by an allergen-IgE complex, mast cells degranulate, releasing a cascade of inflammatory substances. **Quinotolast Sodium** has been demonstrated to effectively suppress the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from mast cells in a concentration-dependent manner.[1][2] This inhibitory action suggests that **Quinotolast Sodium** stabilizes the mast cell membrane, preventing the degranulation process.

While the precise molecular signaling pathway for **Quinotolast Sodium** has not been explicitly detailed in the available literature, a hypothesized pathway can be inferred from the general mechanism of mast cell stabilizers. This likely involves the modulation of intracellular calcium levels, which are critical for mast cell degranulation.



Click to download full resolution via product page



Caption: Hypothesized signaling pathway for **Quinotolast Sodium**'s mast cell stabilization effect.

# **Quantitative Pharmacological Data**

The efficacy of **Quinotolast Sodium** has been quantified in several preclinical models. The data is summarized in the tables below.

**Table 1: In Vitro Efficacy of Quinotolast Sodium** 

| Assay                             | Cell Type                        | Parameter                      | Value                                        | Reference |
|-----------------------------------|----------------------------------|--------------------------------|----------------------------------------------|-----------|
| Peptide<br>Leukotriene<br>Release | Mouse Cultured<br>Mast Cells     | IC50                           | 0.72 μg/mL                                   | [1]       |
| Prostaglandin D₂<br>Release       | Dispersed<br>Human Lung<br>Cells | % Inhibition (at<br>100 μg/mL) | 100%                                         | [2]       |
| Leukotriene C4<br>Release         | Dispersed<br>Human Lung<br>Cells | % Inhibition (at<br>100 μg/mL) | 54%                                          | [2]       |
| Histamine<br>Release              | Dispersed<br>Human Lung<br>Cells | Inhibition Range               | 1-100 μg/mL<br>(Concentration-<br>dependent) | [1][2]    |

Table 2: In Vivo Efficacy of Quinotolast Sodium in Rats



| Model                               | Administration<br>Route | Parameter | Value        | Reference |
|-------------------------------------|-------------------------|-----------|--------------|-----------|
| Passive Cutaneous Anaphylaxis (PCA) | Intravenous (i.v.)      | ED50      | 0.0063 mg/kg | [1]       |
| Passive Cutaneous Anaphylaxis (PCA) | Oral (p.o.)             | ED50      | 0.0081 mg/kg | [1]       |

#### **Pharmacokinetics**

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) parameters for **Quinotolast Sodium**, are not extensively reported in the available scientific literature. General studies on the broader class of quinolones indicate good absorption from the gastrointestinal tract and wide tissue distribution. However, specific values for **Quinotolast Sodium**'s bioavailability, plasma half-life, volume of distribution, and clearance are not publicly available.

## **Experimental Protocols**

The following sections detail the methodologies employed in the key preclinical studies of **Quinotolast Sodium**.

## **In Vitro Mediator Release Assays**

These assays quantify the inhibitory effect of **Quinotolast Sodium** on the release of inflammatory mediators from mast cells.





Click to download full resolution via product page

Caption: General workflow for in vitro mediator release assays.



- 6.1.1 Preparation of Mouse Cultured Mast Cells Mast cells are derived from the bone marrow cells of female BDF1 mice.[1] These cells are cultured in the presence of interleukin-3 (from WEHI-3 cell conditioned medium) to promote differentiation into mature mast cells.[1]
- 6.1.2 Sensitization and Challenge The cultured mast cells are suspended in Tyrode's buffer containing 0.1% gelatin and sensitized with mouse monoclonal anti-DNP IgE.[1] After washing, the cells are resuspended in Tyrode's buffer with 0.25% BSA.[1] The sensitized cells (2x10<sup>6</sup>) are then incubated for 5 minutes at 37°C and subsequently challenged with TNP-BSA antigen to induce degranulation.[1]
- 6.1.3 Treatment and Quantification **Quinotolast Sodium** is added simultaneously with the antigen at concentrations ranging from 0.1 to 100  $\mu$ g/mL.[1] The reaction is stopped after 10 minutes by the addition of EDTA.[1] The concentration of peptide leukotrienes in the cell supernatant is quantified using a leukotriene C<sub>4</sub>/D<sub>4</sub>/E<sub>4</sub> [<sup>3</sup>H] assay system.[1] Histamine and PGD<sub>2</sub> levels are typically measured using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays.

#### In Vivo Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model is a classic in vivo assay for Type I hypersensitivity reactions.





Click to download full resolution via product page

Caption: Workflow for the Passive Cutaneous Anaphylaxis (PCA) model in rats.

6.2.1 Sensitization Rats are passively sensitized by an intradermal injection of antidinitrophenyl (DNP) IgE antibody into the dorsal skin. This allows the IgE antibodies to bind to the surface of mast cells in the skin.



6.2.2 Drug Administration and Antigen Challenge Following a latency period of 24 to 48 hours, **Quinotolast Sodium** is administered either intravenously or orally at various doses. Subsequently, the rats are challenged via an intravenous injection containing the DNP-HSA antigen along with Evans blue dye.

6.2.3 Measurement and Analysis The antigen challenge triggers mast cell degranulation at the sensitized skin site, leading to increased vascular permeability and the extravasation of the Evans blue dye into the surrounding tissue. The amount of dye leakage, which appears as a blue spot, is proportional to the severity of the allergic reaction. The dye is extracted from the skin tissue and quantified spectrophotometrically. The inhibitory effect of **Quinotolast Sodium** is calculated by comparing the amount of dye leakage in treated animals to that in vehicle-treated controls, allowing for the determination of the ED<sub>50</sub> value.

#### Conclusion

**Quinotolast Sodium** is a potent inhibitor of mast cell mediator release with demonstrated efficacy in both in vitro and in vivo preclinical models of Type I allergic reactions. Its low effective doses in the passive cutaneous anaphylaxis model highlight its potential as a therapeutic agent for allergic disorders. While the high-level mechanism of action is understood to be mast cell stabilization, further research is required to elucidate the specific intracellular signaling pathways it modulates. Additionally, comprehensive pharmacokinetic studies would be necessary to fully characterize its profile for potential clinical development. This guide provides a solid foundation of the existing knowledge on **Quinotolast Sodium** for the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Isolation of Tissue Mast Cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]



 To cite this document: BenchChem. [An In-depth Technical Guide to Quinotolast Sodium (CAS: 101193-62-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662753#quinotolast-sodium-cas-number-101193-62-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com